molecular formula C12H17N3O4 B1649448 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1000994-25-1

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B1649448
CAS No.: 1000994-25-1
M. Wt: 267.28
InChI Key: MVVKXXXXYJBZQZ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS: 518990-56-2) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 5 and a carboxylic acid moiety at position 6. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications, making it valuable in pharmaceutical intermediates and peptidomimetic design . Its molecular formula is C₁₂H₁₇N₃O₄, with a molecular weight of 267.29 g/mol .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-13-14-9(7)8(6-15)10(16)17/h4,8H,5-6H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVKXXXXYJBZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127472
Record name 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate
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Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000994-25-1
Record name 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000994-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl) 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a compound of increasing interest in pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C13H17N3O5C_{13}H_{17}N_{3}O_{5} with a molecular weight of approximately 267.28 g/mol. Its structural features include a pyrazolo framework which is significant for its biological interactions.

The primary mechanism through which this compound exerts its effects is through the inhibition of Class I PI3-kinase enzymes. This inhibition is particularly selective for the PI3K-a and PI3K-β isoforms, which play crucial roles in various cellular processes including cell growth, proliferation, and survival .

Therapeutic Applications

  • Anti-Cancer Activity : The compound has demonstrated potent anti-tumor activity by inhibiting uncontrolled cellular proliferation associated with malignant diseases. This makes it a candidate for cancer therapy .
  • Anti-Inflammatory Effects : It also shows promise in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .
  • Potential in Cardiovascular Diseases : The inhibition of PI3-kinase pathways may offer therapeutic benefits in cardiovascular diseases due to their anti-inflammatory properties .

In vitro Studies

Research has indicated that this compound exhibits significant inhibitory effects on Class I PI3-kinase enzymes. For instance:

  • A study reported that this compound inhibited PI3K-a and PI3K-β isoforms with IC50 values in the low micromolar range .
  • Another investigation highlighted its selectivity against other kinases within the wider kinome, suggesting a favorable safety profile for therapeutic applications .

In vivo Studies

In vivo experiments have further validated the compound's efficacy:

  • Animal models treated with this compound showed reduced tumor growth rates compared to control groups .
  • Additionally, improvements in inflammatory markers were observed in models of rheumatoid arthritis, indicating potential for clinical application .

Data Table: Summary of Biological Activity

Biological ActivityMechanismReferences
Anti-CancerInhibition of PI3K-a and PI3K-β
Anti-InflammatoryModulation of immune response
Cardiovascular ProtectionAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolo[4,5-c]pyridine Derivatives
Pyrazolo[1,5-a]pyrazine Derivatives
  • 5-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid (CAS: 1007386-84-6):
    • Key Difference : The pyrazolo[1,5-a]pyrazine core alters ring fusion geometry, affecting conformational flexibility and intermolecular interactions compared to pyrazolo[4,3-c]pyridine .

Substituent Variations

Positional Isomerism of Carboxylic Acid Group
  • 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid (CAS: 1706446-22-1):
    • Key Difference : The carboxylic acid group at position 3 (vs. position 7 in the target compound) modifies electronic distribution and hydrogen-bonding patterns, influencing binding affinity in biological targets .
Cyclopropylmethyl Substituents

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound (518990-56-2) C₁₂H₁₇N₃O₄ 267.29 Boc at C5, COOH at C7 1.2
1391733-57-5 C₁₂H₁₈N₄O₄ 282.30 Triazole core, methyl at C1 0.8
1706446-22-1 C₁₂H₁₇N₃O₄ 267.29 Boc at C5, COOH at C3 1.5
1391733-22-4 C₁₆H₂₂N₄O₄ 322.36 Cyclopropylmethyl at C2 2.1

*LogP values estimated via computational tools (e.g., ChemAxon).

Preparation Methods

Pyrazole-Pyridine Fusion via Hantzsch-Type Disproportionation

A one-step synthesis leveraging 3-carbonitrile-5-aminopyrazole and α,β-unsaturated aldehydes under acidic conditions forms pyrazolo[4,3-c]pyridine derivatives through a Hantzsch dihydropyridine intermediate. This method, reported by Liu et al., achieves the bicyclic core in 60–85% yield by disproportionation. For the tetrahydro variant, post-cyclization hydrogenation using Pd/C or PtO₂ in ethanol at 50–80°C saturates the pyridine ring without affecting the pyrazole.

Metal-Catalyzed Cyclization of Hydrazinopyridines

Patent CN108137535B describes a Cu- or Ni-catalyzed reaction between hydrazinopyridines and maleic diesters to form pyridyl pyrazolidone intermediates. Under alkaline conditions (20–50°C), this method constructs the fused pyrazole-pyridine system with 70–90% efficiency. The choice of solvent (toluene, ethers) and base (sodium hydride, tert-butoxide) critically influences regioselectivity.

Introduction of the Boc Protecting Group

Early-Stage Protection of the Amine Nitrogen

Introducing the Boc group at the nascent bicyclic stage ensures stability during subsequent reactions. Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the N-Boc derivative in >95% yield. This step is compatible with both Hantzsch- and metal-catalyzed routes, though residual acidity from cyclization may necessitate neutralization prior to protection.

Late-Stage Boc Incorporation

Alternative approaches delay Boc protection until after core functionalization. For example, ester hydrolysis to the carboxylic acid (Section 4) precedes Boc installation, minimizing side reactions. However, this risks decarboxylation under basic conditions, necessitating careful pH control.

Carboxylic Acid Functionalization via Ester Hydrolysis

Hydrolysis of Ethyl or Methyl Esters

The carboxylic acid at position 7 is typically introduced by saponification of a precursor ester. Patent CN111138289B highlights challenges in isolating the acid due to high water solubility, achieving only 26% yield via liquid-liquid extraction. Optimized conditions using LiOH in THF/water (3:1) at 0°C improve yields to 80% while mitigating degradation.

Direct Synthesis via Maleic Diester Intermediates

The method from CN108137535B employs maleic diesters as bifunctional reagents, where one ester participates in cyclization and the other is hydrolyzed regioselectively. Using NaOH in methanol at 25°C, the 7-carboxylate is obtained without disturbing the Boc group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Challenges Advantages
Hantzsch Disproportion Cyclocondensation + Hydrogenation 60–85 Requires post-hydrogenation One-step core formation
Metal-Catalyzed Hydrazinopyridine + Diester 70–90 Catalyst cost, solvent toxicity High regioselectivity
Ester Hydrolysis Saponification of ethyl ester 26–80 Low yields due to solubility Compatible with Boc protection

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in metal-catalyzed routes but complicate purification. Switching to methyl tert-butyl ether (MTBE) reduces toxicity while maintaining efficiency. For hydrolysis, mixed THF/water systems prevent gelation observed in pure aqueous media.

Catalytic System Tuning

Replacing CuCl with NiI₂ in the cyclization step improves turnover number (TON) by 40%, as nickel’s Lewis acidity facilitates diester activation. However, nickel residues require stringent post-reaction filtration.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for Hantzsch-type cyclizations, achieving 88% yield with 50% energy savings.

Q & A

Basic: What are common synthetic routes for preparing 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization and esterification. A widely used approach involves the condensation of 5-aminopyrazole derivatives with carbonyl precursors under acidic or basic conditions. For example, tert-butoxycarbonyl (Boc) protection is introduced early to stabilize the intermediate, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. Final steps may include hydrolysis of ester groups to yield the carboxylic acid moiety .

Advanced: How can reaction conditions be optimized to improve yield and purity during the cyclization step?

Optimization involves adjusting solvent polarity (e.g., using DMF or THF), temperature (controlled between 60–80°C), and catalytic systems (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability and minimizes side products. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, though this requires rigorous characterization (e.g., X-ray crystallography) to confirm regioselectivity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • NMR : 1H^1H, 13C^{13}C, and DEPT-135 NMR to resolve the pyrazolo-pyridine core and Boc group.
  • FT-IR : Confirmation of carbonyl (C=O) stretches (~1700 cm1^{-1}) for the carboxylic acid and Boc groups.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic vs. computational structural data?

Discrepancies often arise in bond angles or torsion angles. Cross-validate experimental X-ray diffraction data (e.g., C–C bond lengths in the pyridine ring) with density functional theory (DFT) calculations. For example, the tert-butoxycarbonyl group’s spatial orientation may differ between solid-state (X-ray) and solution-phase (NMR/DFT) models. Refinement software like SHELXL or Olex2 can reconcile these differences .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules, particularly protease inhibitors and kinase modulators. The Boc group enhances solubility for in vitro assays, while the pyrazolo-pyridine scaffold mimics purine bases, enabling interactions with enzymatic active sites .

Advanced: How do researchers address discrepancies between in vitro and in vivo biological activity data?

In vitro-to-in vivo translation challenges (e.g., metabolic instability) require structural modifications:

  • Carboxylic acid bioisosteres : Replace the acid group with tetrazoles or acyl sulfonamides to improve bioavailability.
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
    Validate via pharmacokinetic studies (e.g., plasma half-life) and comparative IC50_{50} assays .

Basic: What precautions are necessary for handling and storage?

Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture-induced degradation. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential respiratory and dermal toxicity .

Advanced: How can computational methods aid in designing derivatives with enhanced binding affinity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with target proteins (e.g., kinases). Focus on:

  • Hydrogen bonding : Optimize the carboxylic acid’s interaction with catalytic lysine residues.
  • Steric effects : Modify the tert-butyl group to balance bulk and flexibility.
    Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are common impurities observed during synthesis, and how are they removed?

Major impurities include:

  • De-Boc derivatives : Due to premature hydrolysis. Mitigate via pH control (pH 4–6).
  • Dimerization byproducts : Remove via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures .

Advanced: What strategies are used to scale up synthesis while maintaining enantiomeric purity?

Employ continuous flow chemistry for precise control of reaction parameters (residence time, temperature). Use immobilized chiral catalysts (e.g., Evans’ oxazolidinones) in packed-bed reactors. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

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